molecular formula C12H13NOS2 B13826445 1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

Cat. No.: B13826445
M. Wt: 251.4 g/mol
InChI Key: SHIOICUNOVAZNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- typically involves the reaction of thiazolidinethione derivatives with acetyl and phenylmethyl groups under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinethiones .

Scientific Research Applications

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolidinethione, 3-acetyl-4-(methyl)-: Similar in structure but with a methyl group instead of a phenylmethyl group.

    2-Thiazolidinethione, 3-acetyl-4-(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.

    2-Thiazolidinethione, 3-acetyl-4-(propyl)-: Features a propyl group in place of the phenylmethyl group.

Uniqueness

The uniqueness of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- lies in its specific reactivity and selectivity, which are influenced by the phenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIOICUNOVAZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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